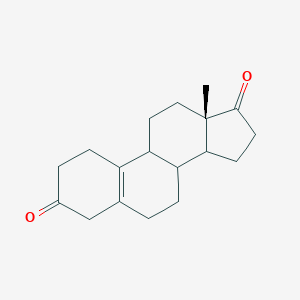

Estr-5(10)-ene-3,17-dione

Description

Structural Context and Nomenclature within Steroid Chemistry

Estr-5(10)-ene-3,17-dione possesses a core steroid nucleus, a four-ring structure known as cyclopenta[a]phenanthrene. Its systematic IUPAC name is (8R,9S,13S,14S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione. nih.govalfa-chemistry.com The nomenclature "estr-5(10)-ene" indicates the estrane (B1239764) steroid backbone with a double bond between the C5 and C10 positions. The "-dione" suffix signifies the presence of two ketone functional groups, located at the C3 and C17 positions. It is also known by synonyms such as 19-Nor-androst-5(10)-ene-3,17-dione. chembk.comscbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H24O2 nih.govscbt.com |

| Molecular Weight | 272.38 g/mol scbt.com |

| CAS Number | 3962-66-1 nih.govscbt.com |

| Melting Point | 145-146 °C chembk.com or 147-150 °C steraloids.com |

| Appearance | Yellow powder alfa-chemistry.com |

| InChIKey | RORYLAUXKSWMQL-CBZIJGRNSA-N alfa-chemistry.com |

Historical Perspectives on the Discovery and Initial Characterization of Δ⁵⁽¹⁰⁾-Steroids

The study of steroids with a double bond at the 5(10) position, known as Δ⁵⁽¹⁰⁾-steroids, is intertwined with the broader history of steroid research. Early investigations into the structure and synthesis of steroids laid the groundwork for understanding these specific isomers. The development of techniques for the aromatization of the A ring of steroids, a key process in estrogen synthesis, brought attention to intermediates like this compound. google.com Research in the mid-20th century, particularly the work of Kenneth J. Ryan on steroid aromatase, was crucial in elucidating the enzymatic processes that could lead to the formation of such compounds. nih.govasbmb.org His findings that aromatization required NADPH and molecular oxygen pointed towards complex enzymatic pathways where Δ⁵⁽¹⁰⁾-steroids could be transient intermediates. nih.govasbmb.org

Significance of this compound as a Key Intermediate in Steroid Metabolism and Synthesis

This compound is a critical intermediate in the biosynthesis of estrogens from androgens. The enzyme aromatase, a cytochrome P450 enzyme, catalyzes the conversion of androgens like androstenedione (B190577) and testosterone (B1683101) into estrogens such as estrone (B1671321) and estradiol (B170435), respectively. wikipedia.orgnih.gov This process involves the aromatization of the A-ring of the steroid. wikipedia.orgrsc.org

A proposed mechanism for the formation of 19-norandrostenedione (B190405) (estr-4-ene-3,17-dione) from 19-oxo androstenedione involves this compound as an intermediate. This pathway suggests a retro-aldol type elimination followed by isomerization of the double bond from the 5(10) to the 4(5) position. bioscientifica.com Furthermore, studies on the metabolism of 19-norandrogens, such as nandrolone (B1676933), have shown that estr-4-ene-3,17-dione is a metabolite, highlighting the metabolic network in which these compounds exist. tandfonline.comresearchgate.net

In synthetic organic chemistry, this compound serves as a valuable starting material. For instance, it has been used in the synthesis of the anabolic-androgenic steroid mibolerone. evitachem.com Its unique structure also allows for chemical modifications, such as epoxidation of the double bond, to create other steroid derivatives. google.com

Overview of Contemporary Research Directions for this compound

Current research continues to explore the multifaceted nature of this compound and related compounds. One area of focus is the detailed mechanistic study of its role in estrogen biosynthesis. For example, research has investigated the transformations of deuterated this compound in the presence of placental aromatase to better understand the formation of estrogens and other metabolites. rsc.org

The broader field of steroid discovery continues to identify novel steroid structures from natural sources, some of which may share structural similarities or metabolic links to this compound. nih.govnih.gov Advances in analytical techniques are facilitating the identification of these new compounds and their biological activities. nih.gov

Furthermore, the enzymatic modification of steroids, including compounds structurally related to this compound, is an active area of research. rsc.org The use of microorganisms and engineered enzymes to produce specific steroid derivatives for pharmaceutical applications is a growing field. mdpi.com This includes the biotransformation of related steroids like nandrolone, which can lead to metabolites within the same chemical family. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

3962-66-1 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(13S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-16H,2-10H2,1H3/t14?,15?,16?,18-/m0/s1 |

InChI Key |

RORYLAUXKSWMQL-GUZDXLFXSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

Other CAS No. |

3962-66-1 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Estr 5 10 Ene 3,17 Dione

Synthesis Pathways of Estr-5(10)-ene-3,17-dione

The synthesis of this compound is a subject of interest due to its role as a precursor in the synthesis of various biologically active steroids. The primary methods for its preparation involve the manipulation of the double bond within the steroid's A and B rings.

Base-Catalyzed Isomerization from Androst-4-ene-3,17-dione

A key route to this compound is the base-catalyzed isomerization of the readily available Androst-4-ene-3,17-dione. This reaction involves the migration of the double bond from the conjugated α,β-position (Δ⁴) to the unconjugated β,γ-position (Δ⁵⁽¹⁰⁾). The equilibrium of this reversible reaction is a critical factor, often favoring the more stable conjugated starting material.

The isomerization process is initiated by the abstraction of a proton from the γ-carbon (C-6) of Androst-4-ene-3,17-dione by a strong base. This deprotonation results in the formation of a resonance-stabilized dienolate intermediate. Subsequent protonation of this dienolate at the α-carbon (C-4) leads to the formation of the β,γ-unsaturated ketone, this compound.

From a stereochemical perspective, the protonation of the planar dienolate intermediate can theoretically occur from either the α- or β-face of the steroid nucleus. The stereochemical outcome at C-4 is largely governed by steric factors and the reaction conditions. The thermodynamic stability generally favors the Δ⁴-isomer due to the conjugation of the double bond with the carbonyl group. Therefore, achieving a significant yield of the Δ⁵⁽¹⁰⁾-isomer requires careful manipulation of the reaction equilibrium, often by operating under kinetic control where the less stable product is formed faster.

To successfully synthesize this compound through isomerization, meticulous optimization of the reaction parameters is essential. The choice of base, solvent, and temperature plays a crucial role in directing the reaction towards the desired product.

| Parameter | Influence on the Reaction | Strategies for Optimization |

|---|---|---|

| Base | The strength and steric hindrance of the base are critical for efficient and selective deprotonation. | Strong, non-nucleophilic bases like potassium tert-butoxide or lithium diisopropylamide (LDA) are commonly used to favor the formation of the desired enolate. |

| Solvent | The solvent's polarity and ability to solvate the enolate intermediate can influence the reaction's course. | Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are preferred to avoid unwanted protonation of the enolate. |

| Temperature | Temperature affects both the rate of reaction and the position of the thermodynamic equilibrium. | Lower temperatures are often employed to favor the kinetically controlled product, thereby increasing the yield of the less stable this compound. |

Strategies to enhance the yield include using a significant excess of the base to shift the equilibrium towards the enolate, followed by quenching the reaction to trap the desired product. Another effective method is to carry out the reaction under conditions that promote the selective precipitation of the target isomer, thus driving the equilibrium towards its formation.

Due to the reversibility of the isomerization, the primary byproduct is often the starting material, Androst-4-ene-3,17-dione. Side reactions, such as aldol-type condensations between the enolate and the starting ketone, can also occur, leading to undesired dimeric impurities. Furthermore, under certain conditions, the double bond may migrate to other positions, resulting in a mixture of isomeric products.

To minimize byproduct formation, the following strategies are employed:

Precise control of reaction time: Halting the reaction before it reaches thermodynamic equilibrium can maximize the yield of the kinetic product.

Utilization of sterically bulky bases: These bases can enhance the selectivity of deprotonation at the desired carbon.

Operation at low temperatures: This can suppress side reactions that typically have higher activation energies.

The purification of this compound from the reaction mixture is generally accomplished using chromatographic methods, such as column chromatography or high-performance liquid chromatography (HPLC). For achieving high purity, recrystallization from a suitable solvent system is also a valuable technique.

Alternative Chemoenzymatic and Chemical Routes to this compound

In addition to direct isomerization, this compound can be prepared from other steroidal precursors through multi-step chemical or chemoenzymatic pathways.

Dehydroepiandrosterone (B1670201) (DHEA), a widely available steroid, serves as a viable starting material for the synthesis of this compound. A common synthetic sequence involves:

Oxidation of the 3-hydroxyl group: The 3β-hydroxyl group of DHEA is oxidized to a ketone functionality. The Oppenauer oxidation, utilizing a catalyst like aluminum isopropoxide in the presence of a ketone such as acetone, is a classic method for this transformation. This step initially yields Androst-5-ene-3,17-dione (B1197268).

Control of Isomerization: The Androst-5-ene-3,17-dione formed in the Oppenauer oxidation contains the desired C5-C10 double bond. However, the reaction conditions can promote isomerization to the more stable conjugated Androst-4-ene-3,17-dione. Therefore, careful control of the Oppenauer reaction conditions is necessary to isolate the desired Δ⁵⁽¹⁰⁾ isomer. Alternatively, the mixture of isomers can be subjected to a subsequent base-catalyzed isomerization, as described previously, to enrich the desired product.

Chemoenzymatic routes offer an alternative with high selectivity. For example, DHEA can be converted to Androst-4-ene-3,17-dione using a 3β-hydroxysteroid dehydrogenase/isomerase enzyme. The resulting Androst-4-ene-3,17-dione can then be subjected to a base-catalyzed isomerization to yield this compound.

Another chemical strategy involves the Birch reduction of an aromatic A-ring precursor, such as an estrone (B1671321) derivative. This reduction can generate a diene system, which can subsequently be isomerized to the target this compound.

| Starting Precursor | Key Transformation(s) | Typical Reagents or Enzymes |

|---|---|---|

| Androst-4-ene-3,17-dione | Base-catalyzed isomerization | Potassium tert-butoxide, LDA |

| Dehydroepiandrosterone (DHEA) | Oppenauer oxidation | Aluminum isopropoxide, acetone |

| Dehydroepiandrosterone (DHEA) | Chemoenzymatic conversion and isomerization | 3β-hydroxysteroid dehydrogenase/isomerase, followed by base |

| Estrone derivative | Birch reduction followed by isomerization | Na/NH₃, then acid or base |

Multi-Step Syntheses Involving Specific Ring Modifications

This compound serves as a crucial precursor in multi-step syntheses aimed at modifying the core steroidal rings. A primary transformation is the acid-catalyzed isomerization of the Δ⁵⁽¹⁰⁾ double bond to the thermodynamically more stable conjugated Δ⁴ position, yielding Estr-4-ene-3,17-dione (also known as 19-norandrostenedione). nih.govrsc.org This isomerization is a fundamental step in the synthesis of many 19-norsteroids. acs.org

Furthermore, the estrane (B1239764) skeleton can undergo more profound modifications. For instance, while not starting directly from this compound, related estrone derivatives have been subjected to D-ring cleavage through reactions like the iodoform (B1672029) reaction. The resulting seco-acid can then be re-cyclized to form novel heterocyclic systems, such as a piperidinedione moiety in place of the original D-ring, creating new classes of steroid analogs. nih.gov These methodologies highlight the potential for using this compound as a starting point for generating compounds with significantly altered ring structures.

Derivatization and Functionalization Strategies of this compound

The functional groups of this compound—the isolated double bond and two ketone groups—are prime targets for derivatization, allowing for the introduction of new functionalities and the modulation of the molecule's stereochemistry.

Epoxidation Reactions and Stereoselective Formation of 5,10-Epoxides

The electron-rich double bond between carbons 5 and 10 is susceptible to electrophilic attack, most notably by peroxy acids to form epoxides. This reaction introduces a strained three-membered oxirane ring, which is a versatile intermediate for further transformations.

Mechanism of Epoxide Formation and Regioselectivity

The epoxidation of the Δ⁵⁽¹⁰⁾ double bond is typically achieved using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). google.com The reaction proceeds via the Prilezhaev mechanism, which involves a concerted electrophilic addition of the peroxy acid's oxygen atom to the double bond.

The stereochemistry of the resulting epoxide is influenced by the steric environment of the steroid nucleus. Attack can occur from either the α-face (bottom face) or the β-face (top face) of the molecule. In the case of a closely related substrate, 3β-hydroxyestr-5(10)-en-17-one, reaction with m-CPBA yields a mixture of the 5β,10β-epoxide and the 5α,10α-epoxide, with the β-isomer predominating. google.com The β-face is generally considered more sterically hindered in steroids with a C19-methyl group; however, in 19-norsteroids like this compound, the stereochemical outcome is more nuanced, though a preference for β-attack is often observed.

Cleavage Reactions of Epoxides and Product Formation

The 5,10-epoxyestranes are valuable intermediates because the strained epoxide ring can be opened under various conditions to introduce new functional groups. The cleavage is typically acid-catalyzed and results in the formation of diols or other derivatives depending on the nucleophile present. For example, acid-catalyzed hydrolysis of the epoxide ring would lead to the formation of a 5,10-dihydroxyestrane derivative. The regioselectivity and stereochemistry of the ring-opening reaction are governed by the Fürst-Plattner rule, which dictates that diaxial ring opening is favored. nih.gov Treatment of a mixture of 5α,10α- and 5β,10β-epoxides with zinc powder and cupric acetate (B1210297) in methanolic acetic acid can lead to the formation of 10β-hydroxyestr-4-ene-3,17-dione, demonstrating a reductive cleavage and isomerization pathway. google.com

Introduction of Substituents and Structural Modifications on the Estrane Skeleton

Beyond epoxidation, the estrane skeleton of this compound can be modified by manipulating the existing carbonyl groups and introducing new substituents like hydroxyl groups.

Strategies for Hydroxylation and Carbonyl Group Manipulation

The two carbonyl groups at positions C3 and C17 are readily targeted for reduction to hydroxyl groups. The choice of reducing agent allows for control over the stereochemistry of the resulting alcohols.

Selective Reduction: Sterically hindered reducing agents can exhibit selectivity. For example, the reduction of this compound with lithium tri-tert-butoxyaluminum hydride resulted in the exclusive formation of the 17β-alcohol, along with a mixture of 3α- and 3β-epimers in a 9:1 ratio. docksci.com

Stereocontrol at C17: The reduction of the 17-ketone is subject to steric hindrance from the C18-methyl group. Attack by hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically occurs from the less hindered α-face, leading predominantly to the 17β-hydroxy derivative. researchgate.net Achieving the 17α-hydroxy configuration often requires alternative strategies, such as Meerwein-Ponndorf-Verley (MPV) reduction under thermodynamic control or a Mitsunobu inversion of the 17β-alcohol. researchgate.net

Stereocontrol at C3: The reduction of the 3-ketone can also yield both 3α- and 3β-alcohols. Asymmetric transfer hydrogenation methods, such as those developed by Noyori, have been used on related systems to achieve high stereoselectivity for the 3β-alcohol. researchgate.net

The resulting diols, such as Estr-5(10)-ene-3β,17β-diol, are themselves important compounds and intermediates for further functionalization. nih.gov

The following table summarizes key transformations involving the carbonyl groups of this compound.

| Transformation | Reagent(s) | Position(s) Affected | Major Product(s) | Ref. |

| Carbonyl Reduction | Lithium tri-tert-butoxyaluminum hydride | C3, C17 | Estr-5(10)-ene-3α,17β-diol and Estr-5(10)-ene-3β,17β-diol | docksci.com |

| Isomerization | Acid (e.g., p-toluenesulfonic acid) | C5-C10 double bond | Estr-4-ene-3,17-dione | rsc.orgacs.org |

| Epoxidation | m-CPBA | C5-C10 double bond | 5α,10α-epoxyestran-3,17-dione and 5β,10β-epoxyestran-3,17-dione | google.com |

Alkylation and Other Carbon-Carbon Bond Forming Reactions

The steroidal nucleus of this compound, characterized by two ketone functionalities at the C3 and C17 positions, offers reactive sites for various carbon-carbon bond-forming reactions. These transformations are fundamental in the synthesis of a wide array of steroidal analogs with modified biological activities. Alkylation, the introduction of an alkyl group, is a primary method for structural modification.

The 17-keto group is particularly susceptible to nucleophilic attack by organometallic reagents. Reactions with Grignard reagents (R-MgX) and organolithium compounds (R-Li) can introduce alkyl, alkenyl, or alkynyl groups at the C17 position. rsc.org For instance, the reaction of 17-keto steroids with methylmagnesium bromide or methyllithium (B1224462) typically yields the corresponding 17α-methyl-17β-hydroxy compound. rsc.org While Grignard reagents other than methylmagnesium halides can sometimes lead to reduction of the carbonyl group as a competing reaction, organolithium reagents often provide better yields of the desired 17α-alkyl-17β-alcohols. rsc.org The addition of an ethynyl (B1212043) group using potassium acetylide in liquid ammonia (B1221849) is a well-established method to produce 17α-ethynyl-17β-hydroxy steroids, a class of potent progestational agents. google.com

Alkylation is not limited to the C17 position. The introduction of a methyl group at the C7 position of the steroid nucleus has been shown to significantly enhance androgenic and anabolic activities. researchgate.net The synthesis of 7α-methyl steroids often involves creating a 4,6-dien-3-one system, followed by the conjugate addition of a methyl group using reagents like methylmagnesium bromide in the presence of a cuprous chloride catalyst. wikipedia.orgacs.org This 1,6-Michael addition stereoselectively introduces the methyl group at the 7α-position. wikipedia.org Another strategy involves the oxidation of a C7-position to a ketone, followed by reaction with a methylating agent like methyllithium to form a tertiary alcohol, which can then be further modified. acs.org

Below is a table summarizing representative carbon-carbon bond-forming reactions on keto-steroid scaffolds related to this compound.

| Reaction Type | Reagent(s) | Position of C-C Bond Formation | Product Type | Reference(s) |

| Alkylation | Methylmagnesium bromide or Methyllithium | C17 | 17α-Methyl-17β-hydroxy steroid | rsc.org |

| Ethynylation | Acetylene, Potassium t-amyloxide or K/NH₃ | C17 | 17α-Ethynyl-17β-hydroxy steroid | google.comunam.mx |

| Conjugate Addition | Methylmagnesium bromide, CuCl | C7 | 7α-Methyl steroid | wikipedia.orgacs.org |

| Reformatsky-type | Propargyl bromide | C17 | 17α-Propargyl-17β-hydroxy steroid | rsc.org |

This compound as a Precursor and Intermediate in Complex Organic Syntheses

This compound is a pivotal intermediate in the synthesis of numerous biologically significant steroids. Its unique Δ-5(10) unsaturated system, which is a non-conjugated enone, makes it a versatile precursor for both androgenic and estrogenic compounds.

Role in the Synthesis of Specific Steroid Hormones and Analogs

This compound serves as a branch point in the synthesis of both estrogens and 19-norandrogens.

Estrogen Synthesis: The A-ring of this compound is a direct precursor to the phenolic A-ring characteristic of all estrogens. In biochemical pathways, the aromatase enzyme complex catalyzes the conversion of androgens to estrogens. rsc.org Chemically, this transformation involves the aromatization of the A-ring. Studies have shown that this compound can be converted to estrogens. rsc.org This process ultimately leads to the formation of estrone, where the A-ring becomes aromatic, the C3-ketone is converted to a hydroxyl group, and the C19-methyl group is eliminated. libretexts.org

Androgen Synthesis: The synthesis of 19-norandrogen derivatives from this compound requires the migration of the double bond from the 5(10) position to the 4(5) position. This isomerization creates a thermodynamically more stable α,β-unsaturated ketone system in the A-ring. rsc.org The resulting product is estr-4-ene-3,17-dione, also known as 19-norandrostenedione (B190405) or Bolandione. wikipedia.org Bolandione is a direct precursor to the potent anabolic steroid nandrolone (B1676933) (19-nortestosterone). caymanchem.com Subsequent reduction of the 17-keto group of Bolandione yields nandrolone. nih.gov

| Starting Material | Transformation | Key Product | Product Class | Reference(s) |

| This compound | A-Ring Aromatization | Estrone | Estrogen | rsc.orglibretexts.org |

| This compound | Double Bond Isomerization (Δ-5(10) → Δ-4) | Estr-4-ene-3,17-dione (Bolandione) | 19-Norandrogen | rsc.orgwikipedia.org |

This compound is fundamentally a 19-norsteroid, a class of steroids lacking the C19-methyl group attached to C10. wikipedia.org This structural feature is associated with potent anabolic activity. As detailed previously, the key step in utilizing this compound for the synthesis of active 19-norandrogens is the acid- or base-catalyzed isomerization of the C5(10) double bond to the C4(5) position to form the conjugated enone, Bolandione (estr-4-ene-3,17-dione). rsc.orgwikipedia.org

From Bolandione, a variety of potent 19-norsteroids can be synthesized. The most direct transformation is the selective reduction of the 17-ketone to a hydroxyl group, yielding nandrolone (19-nortestosterone). caymanchem.com Further modifications can be made; for example, alkylation at the 17α-position of Bolandione can produce other orally active anabolic steroids. unam.mx The versatility of the dione (B5365651) functionality in Bolandione allows for a range of chemical manipulations to produce a diverse library of 19-norsteroid analogs.

Integration into the Total Synthesis of Therapeutically Relevant Steroidal Compounds

The unique structure of this compound makes it an attractive starting material for the efficient synthesis of complex, modified steroids that are not easily accessible from other precursors.

A notable application of this compound is in the synthesis of Mibolerone (7α,17α-dimethyl-19-nortestosterone), an extremely potent anabolic steroid. nih.gov A simple and effective synthetic route has been described starting from this compound. researchgate.net

Contribution to the Synthesis of other Synthetic Steroids

The chemical architecture of this compound makes it a valuable starting material for the synthesis of a variety of more complex and pharmacologically important steroids. The strategic placement of its double bond and ketone functionalities allows for selective modifications, paving the way for the construction of intricate molecular frameworks.

One of the most notable applications of this compound is as a precursor in the synthesis of Dienogest, a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis. A known synthetic route commences with this compound and proceeds through a series of key transformations. This pathway typically involves an initial bromination followed by dehydrobromination to introduce a conjugated diene system, resulting in the formation of Estr-4,9-diene-3,17-dione. Subsequent steps include the selective protection of the 3-keto group, epoxidation at the 17-position, ring-opening of the epoxide with a cyanide source, and finally, hydrolysis and deprotection to yield Dienogest. google.com While this route is established, it has been noted that the epoxidation step can proceed with low yields, which has prompted the exploration of alternative synthetic strategies. google.com

Another synthetic application of the estr-5(10)-ene scaffold is in the preparation of 7α-methylated steroids. For instance, a derivative of this compound, 7α-methylthis compound, has been synthesized as an intermediate in the production of other bioactive steroids. This highlights the potential for introducing substituents at various positions of the steroid nucleus, starting from the estr-5(10)-ene framework, to modulate biological activity.

The following table summarizes the key transformations and resulting synthetic steroids originating from this compound and its close derivatives, based on available research findings.

Table 1: Synthetic Steroids Derived from this compound and its Derivatives

| Starting Material | Transformation Steps | Key Reagents/Conditions | Intermediate(s) | Final Product | Reference(s) |

| This compound | 1. Bromination2. Debromination3. 3-Keto Protection4. 17-Epoxidation5. Cyanide Ring Opening6. Hydrolysis/Deprotection | Not explicitly detailed in the provided search results for this specific starting material. | Estr-4,9-diene-3,17-dione | Dienogest | google.com |

| Estr-5(10),9(11)-diene-3,17-dione-3,3-ethylidene ketal | 1. Reaction with cyanomethyl lithium2. Deprotection and rearrangement | 1. Acetonitrile (B52724), n-Butyl lithium2. Acid | 17α-cyanomethyl-17β-hydroxy-estr-5(10),9(11)-diene-3-one-3,3-ethylidene ketal | Dienogest | google.com |

The research into the chemical transformations of this compound continues to be an active area of investigation. The development of more efficient and stereoselective methods for its conversion into high-value synthetic steroids is a key objective for medicinal and organic chemists. The strategic importance of this compound as a building block ensures its continued relevance in the ongoing quest for novel therapeutic agents.

Biochemical and Enzymatic Transformations of Estr 5 10 Ene 3,17 Dione

Endogenous Biosynthesis and Interconversion Pathways

The formation of Estr-5(10)-ene-3,17-dione and its relationship with other key steroid hormones are governed by specific enzymatic activities.

The biosynthesis of steroid hormones involves a series of enzymatic modifications of cholesterol. Dehydroepiandrosterone (B1670201) (DHEA), a C-19 adrenal steroid, serves as a primary precursor. nih.gov The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a bifunctional enzyme crucial for the production of all classes of steroid hormones. oup.comgenecards.org This enzyme catalyzes the oxidation of the 3β-hydroxyl group of Δ⁵-steroids and the isomerization of the Δ⁵ double bond to the Δ⁴ position. oup.comuniprot.org

Specifically, 3β-HSD mediates the conversion of DHEA to Androst-4-ene-3,17-dione. nih.govuniprot.orgdiva-portal.org The generation of this compound is proposed as a potential intermediate step in the formation of 19-norsteroids from Androst-4-ene-3,17-dione, particularly in a retro-aldol type elimination from 19-oxo-androstenedione. bioscientifica.com

This compound exists in a dynamic equilibrium with Androst-4-ene-3,17-dione (also known as Δ⁴-Androstenedione), a key androgen precursor. wikipedia.org This interconversion is facilitated by isomerase activity. Studies involving incubations of this compound with placental aromatase have demonstrated the isomerization of the Δ⁵⁽¹⁰⁾ double bond to the more stable Δ⁴ position, yielding Androst-4-ene-3,17-dione. rsc.org The 3β-HSD enzyme complex possesses this isomerase activity, enabling the shift of the double bond from the C5-C10 position to the C4-C5 position. oup.comuniprot.org

Metabolic Fates and Downstream Products of this compound

Once formed, this compound can be directed down several metabolic pathways, leading to the synthesis of biologically active androgens and estrogens, as well as other metabolites.

This compound serves as a substrate for the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which is responsible for its conversion into testosterone (B1683101). The 17β-HSD enzymes are a family of proteins that catalyze the reduction of a 17-keto group to a 17β-hydroxyl group, a critical step in the synthesis of potent androgens. nih.govwikipedia.org This conversion is pivotal for androgenic activity within various tissues.

Table 1: Enzymatic Conversion to Testosterone

| Substrate | Enzyme | Product |

|---|

A crucial metabolic fate of this compound is its aromatization to estrogens, a reaction catalyzed by the aromatase enzyme complex (cytochrome P450 19A1). rsc.org This process involves the conversion of the A-ring of the steroid into an aromatic ring. Research has shown that incubating this compound in the presence of placental aromatase results in the formation of estrogens, such as estrone (B1671321). rsc.orgacs.org The efficiency of this conversion can be influenced by factors like pH, with higher pH levels potentially leading to a greater yield of estrogens. rsc.org

Table 2: Aromatization to Estrogens

| Substrate | Enzyme | Product |

|---|

In addition to its conversion to androgens and estrogens, this compound can undergo other metabolic transformations to form hydroxylated and reduced products. For instance, microbial hydroxylation studies have shown that this compound can be hydroxylated at the C-11α position by the fungus Rhizopus arrhizus. cdnsciencepub.com Furthermore, incubations with placental aromatase can lead to the formation of reduced products alongside estrogens. rsc.org

The epoxidation of this compound results primarily in the 5β,10β-epoxide, which can then be converted into a variety of metabolites, including:

5,10β-dihydroxy-5α-estrane-3,17-dione

10α-hydroxyestr-4-ene-3,17-dione

10β-hydroxyestr-4-ene-3,17-dione

Estrone lookchem.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 10α-hydroxyestr-4-ene-3,17-dione | |

| 10β-hydroxyestr-4-ene-3,17-dione | |

| 17β-hydroxysteroid dehydrogenase | 17β-HSD |

| 19-oxo-androstenedione | |

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD |

| 5,10β-dihydroxy-5α-estrane-3,17-dione | |

| Androst-4-ene-3,17-dione | Δ⁴-Androstenedione |

| Aromatase | |

| Cholesterol | |

| Dehydroepiandrosterone | DHEA |

| This compound | |

| Estrone |

Mechanistic and Kinetic Studies of this compound Transforming Enzymes

The transformation of this compound is mediated by several key enzymes, each with distinct mechanisms and kinetic profiles. These enzymes play crucial roles in the steroidogenic pathway.

Detailed Mechanism of Aromatase-Mediated Conversion and Stereochemical Insights

Aromatase, a cytochrome P450 enzyme, is central to estrogen biosynthesis, converting androgens to estrogens. This compound has been identified as a non-aromatic metabolite in incubations of 3,17-dioxo-[16,16,19-2H3]androst-4-en-19-al with placental aromatase. rsc.org The conversion of this compound to estrogens by aromatase is pH-dependent. At pH 6.5 in the presence of aromatase, estrogens are formed at a yield of 6.8%, alongside products of double bond isomerization and carbonyl group reduction. rsc.org When the pH is increased to 7.2, the yield of estrogens significantly increases to 22.7%, with a corresponding decrease in reduced products. rsc.org Notably, at this higher pH, 10β-hydroxyestr-4-ene-3,17-dione is also formed. rsc.org In the absence of aromatase, the primary products are estr-4-ene-3,17-dione and its 10β-hydroxy derivative, indicating that aromatase is essential for the aromatization of the A-ring. rsc.org The mechanism of aromatization involves the elimination of hydrogen from the C-2 position. acs.org

Kinetics and Specificity of Human Glutathione (B108866) Transferase A3-3 in Isomerization

Human Glutathione S-transferase A3-3 (GSTA3-3) is a highly efficient catalyst for the isomerization of the double bond in steroid precursors. nih.govfrontiersin.org This enzyme facilitates the conversion of Δ5-steroids to Δ4-steroids, a critical step in the biosynthesis of hormones like testosterone and progesterone. nih.govuniprot.org GSTA3-3 demonstrates significant catalytic efficiency for the isomerization of Δ5-androstene-3,17-dione, a structurally related compound to this compound. nih.gov The catalytic efficiency (kcat/Km) for Δ5-androstene-3,17-dione is approximately 5 x 10^6 M-1s-1, which is substantially higher than for other known GST substrates. nih.gov The enzyme accelerates the reaction rate by a factor of 6 x 10^8 compared to the non-enzymatic isomerization. nih.gov The expression of GSTA3-3 is selectively found in tissues with active steroid hormone biosynthesis, underscoring its specialized role. nih.govfrontiersin.org Mechanistic studies have highlighted the importance of specific active-site residues, such as Tyr9 and Arg15, in the catalytic process. frontiersin.org

Table 1: Kinetic Parameters of Human GSTA3-3 for Steroid Isomerization

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Δ⁵-Androstene-3,17-dione | 23 | 102 | 4.4 x 10⁶ |

| Δ⁵-Pregnene-3,20-dione | 17 | 27 | 1.6 x 10⁶ |

Data sourced from multiple studies under varying pH and temperature conditions. uniprot.org

Role of Cytochrome P450 Enzymes in this compound Metabolism

Cytochrome P450 (P450) enzymes are a superfamily of monooxygenases that play a dominant role in steroid metabolism. mdpi.com Various P450 isoforms are involved in the oxidation of steroids, including hydroxylation and C-C bond cleavage. mdpi.comhmdb.ca While direct metabolism of this compound by specific P450s is not extensively detailed in the provided results, the metabolism of structurally similar androgens and estrogens provides insight. For instance, P450 17A1 is critical in the production of androgens from pregnenolone (B344588) and progesterone. mdpi.com Other P450s, such as those from the CYP1, CYP2, and CYP3 families, are also known to metabolize a wide range of steroids. hmdb.cadrugbank.com The metabolism of androstenedione (B190577), the Δ4-isomer of this compound, involves multiple P450-mediated reactions, including hydroxylations at various positions. nih.gov

Microbial Biotransformations and Biodegradation Pathways

Microorganisms, particularly fungi and bacteria, are capable of a wide array of transformations on steroid molecules, including this compound and its relatives. These biotransformations are of interest for producing novel steroid derivatives and for understanding steroid degradation pathways. researchfloor.org

Fungal and Bacterial Species Exhibiting this compound Transformation

Several fungal and bacterial species have been shown to transform steroids. For example, Rhizopus arrhizus is known to hydroxylate this compound specifically at the C-11α position. cdnsciencepub.com Other fungi, such as those from the genera Aspergillus and Fusarium, are known to perform various modifications on androst-4-ene-3,17-dione, including hydroxylations and reductions. researchgate.netresearchgate.net For instance, Aspergillus sp. can introduce a hydroxyl group at the 11α-position of androst-4-ene-3,17-dione with high yield. researchgate.net Bacterial species, particularly from the phylum Actinobacteria, are involved in steroid degradation. nih.gov Comamonas testosteroni possesses hydroxysteroid dehydrogenases capable of oxidizing hydroxyl groups on the steroid nucleus. nih.gov

Table 2: Examples of Microbial Transformation of Steroids

| Microorganism | Substrate | Main Product(s) |

| Rhizopus arrhizus | This compound | 11α-hydroxythis compound |

| Aspergillus sp. PTCC 5266 | Androst-4-ene-3,17-dione | 11α-hydroxy-AD |

| Fusarium oxysporum | Androst-4-ene-3,17-dione | 14α-hydroxy-AD, Testosterone |

| Penicillium vinaceum | 19-Hydroxyandrostenedione | 17β,19-dihydroxyandrost-4-en-3-one |

Data compiled from various studies on steroid biotransformation. cdnsciencepub.comresearchgate.netmdpi.com

Regio- and Stereoselective Hydroxylations by Microbial Enzymes

Microbial enzymes, particularly P450 monooxygenases, are renowned for their ability to introduce hydroxyl groups at specific positions on the steroid skeleton with high regio- and stereoselectivity. researchgate.netmdpi.com This capability is highly valuable for the synthesis of hydroxysteroids with potential pharmaceutical applications. mdpi.comrsc.org Fungi are particularly adept at these transformations. researchgate.netresearchgate.net For example, the hydroxylation of estr-4-ene-3,17-dione has been demonstrated in various fungi. nih.gov The position of hydroxylation can vary depending on the fungal species. For instance, different species can introduce hydroxyl groups at positions such as C-6, C-7, C-11, C-12, C-15, and C-16. researchgate.net The fungus Backusella lamprospora has been optimized for the 7α-hydroxylation of pregnenolone and dehydroepiandrosterone. mdpi.com Similarly, engineered strains containing specific P450s have been developed to achieve targeted hydroxylations, such as the 7β-hydroxylation of androst-4-ene-3,17-dione. mdpi.com

Enzymatic Ring Cleavage and Degradation of Estrane-Derived Structures

The microbial degradation of estrane-derived compounds, such as this compound, is a critical process in the environmental fate of natural and synthetic estrogens. This process primarily involves the enzymatic cleavage of the steroid's ring structure, rendering it inactive and more susceptible to further breakdown. The central mechanism for the aerobic degradation of the estrogen A-ring is the 4,5-seco pathway, which has been extensively studied in various bacteria.

The enzymatic cascade for the ring cleavage of estrogenic steroids typically begins with modifications to the A-ring, which is aromatic in natural estrogens like estrone and estradiol (B170435). While this compound possesses a non-aromatic A-ring, the principles of enzymatic attack on the steroid nucleus, particularly the cleavage of the A and B rings, share common features with the degradation of other estrogens.

Research has shown that the degradation of estrone by certain microorganisms, such as those from the genera Sphingomonas and Novosphingobium, serves as a model for understanding the cleavage of the estrane (B1239764) skeleton. nih.govcsic.es The process is initiated by the hydroxylation of the A-ring, a step catalyzed by monooxygenases. This is followed by a meta-cleavage of the A-ring, leading to the formation of a dicarboxylic acid derivative.

A key intermediate identified in the degradation of estrone by Sphingomonas sp. strain KC8 is 4-norestrogen-5(10)-en-3-oyl-CoA. nih.govnih.gov This compound is structurally very similar to this compound, suggesting that the latter could be an intermediate or be metabolized through a similar pathway. The formation of 4-norestrogen-5(10)-en-3-oyl-CoA occurs after the initial meta-cleavage of the A-ring of 4-hydroxyestrone (B23518) and a subsequent oxidative decarboxylation reaction. nih.govfrontiersin.org

The enzymatic ring cleavage process can be summarized in the following key steps, which are believed to be applicable to this compound and related structures:

A-Ring Activation: In the case of aromatic estrogens, this involves hydroxylation. For a compound like this compound, enzymatic modification of the A-ring would be the initial step to prepare it for cleavage.

Meta-Cleavage of the A-Ring: A dioxygenase enzyme catalyzes the cleavage of the A-ring between C-4 and C-5, resulting in a linear dicarboxylic acid derivative still attached to the B-ring. mdpi.com

Decarboxylation: A 2-oxoacid oxidoreductase then removes a carboxyl group, leading to the formation of a C17 steroid with a cleaved A-ring. nih.govfrontiersin.org

B-Ring Cleavage: Subsequent enzymatic reactions, including hydrolysis, lead to the cleavage of the B-ring, further breaking down the steroid nucleus. nih.govnih.gov The resulting products are then channeled into the central metabolism of the microorganism.

The table below details the key enzymatic reactions and the compounds involved in the proposed degradation pathway relevant to this compound, based on studies of closely related estrogenic compounds.

| Step | Substrate | Enzyme(s) | Product(s) | Microorganism Example |

| 1 | Estrone | Estrone 4-hydroxylase (a monooxygenase) | 4-Hydroxyestrone | Sphingomonas sp. strain KC8, Novosphingobium tardaugens nih.govcsic.es |

| 2 | 4-Hydroxyestrone | 4-Hydroxyestrone 4,5-dioxygenase | 4,5-seco-Estron-9(10)-ene-3,5,17-trione-4-oic acid (meta-cleavage product) | Sphingomonas sp. strain KC8 nih.govmdpi.com |

| 3 | 4,5-seco-Estron-9(10)-ene-3,5,17-trione-4-oic acid | 2-Oxoacid oxidoreductase | 4-Norestrogen-5(10)-en-3-oyl-CoA | Sphingomonas sp. strain KC8 nih.govfrontiersin.org |

| 4 | 4-Norestrogen-5(10)-en-3-oyl-CoA | Hydrolase, β-oxidation enzymes | 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP) and other degradation products | Sphingomonas sp. strain KC8 nih.govnih.gov |

It is important to note that some microorganisms may produce dead-end metabolites during this process. For instance, in the presence of ammonia (B1221849), the meta-cleavage product can undergo a non-enzymatic cyclization to form pyridinestrone acid, which is not further degraded. csic.esfrontiersin.org

The degradation of the remaining C and D rings of the steroid nucleus is thought to proceed through a common central pathway after the cleavage of the A and B rings. biorxiv.org This involves the degradation of the intermediate 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP). nih.govnih.gov

Mechanistic Investigations of Biological Activity in in Vitro and Cellular Systems

Molecular Interactions with Steroid Receptors

The influence of Estr-5(10)-ene-3,17-dione and its related compounds on steroid receptors is a key area of investigation. This includes its potential to activate or modulate androgen and estrogen receptors, which are crucial in various physiological processes.

While direct studies on this compound's interaction with the androgen receptor (AR) are limited, research on similar androstane-based steroids provides valuable context. For instance, androstenedione (B190577), a structurally related compound, is a precursor to testosterone (B1683101), which directly activates the androgen receptor. wikipedia.org The conversion is facilitated by the enzyme 17β-hydroxysteroid dehydrogenase. Some synthetic steroids have been shown to act as androgen receptor agonists, leading to the modulation of AR-dependent gene expression and cellular proliferation in cancer cell lines. nih.gov

In studies of castration-resistant prostate cancer (CRPC), the role of various steroids in androgen receptor activity is a significant focus. While some treatments aim to reduce levels of testosterone and dihydrotestosterone, the levels of other steroids like dehydroepiandrosterone (B1670201) (DHEA) and androst-5-ene-3,17-dione (B1197268) may remain unchanged, highlighting the complexity of steroid signaling in this disease state. nih.gov The ability of certain compounds to inhibit the growth of CRPC cells is linked to their capacity to antagonize the androgen receptor's activation function. nih.gov

The androgenic activity of various steroidal compounds has been evaluated using in vitro reporter gene assays, such as the AR CALUX assay, which uses human U2-OS cells. oup.com These assays measure the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene. oup.com Nandrolone (B1676933), also known as 19-nortestosterone, is a derivative of testosterone that exhibits strong anabolic and weaker androgenic effects. wikipedia.org Its interaction with the androgen receptor is a key aspect of its biological activity. wikipedia.org

The interaction of this compound's metabolites with estrogen receptors (ERα and ERβ) is a critical aspect of its biological profile. Androstenedione, a related compound, can be converted to estrone (B1671321) by the enzyme aromatase. wikipedia.orgdrugbank.com Estrone is a major mammalian estrogen that can then be converted to estradiol (B170435), a potent estrogen receptor agonist. drugbank.comdrugbank.com

Studies have shown that metabolites of dehydroepiandrosterone (DHEA), which is structurally similar to this compound, can activate both ERα and ERβ. nih.gov Androstenediol (B1197431) (androst-5-ene-3β,17β-diol) has been identified as a significant ligand for ERα, while androstenedione (androst-5-ene-3,17-dione) is a potent activator of ERβ. nih.gov The binding affinities of these metabolites to the estrogen receptors have been determined through competitive binding assays. nih.gov For instance, androstenediol binds to ERα with an IC50 of approximately 0.1 µM, and to ERβ with an IC50 of about 50 nM. nih.gov Androstenedione binds to ERβ with an IC50 of around 50 µM. nih.gov

The activation of estrogen receptors by these metabolites can lead to the proliferation of estrogen-sensitive cells, such as MCF-7 breast cancer cells. nih.gov This highlights the importance of understanding the metabolic pathways of compounds like this compound and the subsequent actions of their metabolites.

Enzymatic Modulation and Inhibition Studies

The ability of this compound and its derivatives to modulate or inhibit key enzymes in steroid metabolism is a significant area of research. A primary focus has been on the enzyme aromatase.

Aromatase is a crucial enzyme responsible for the conversion of androgens to estrogens. lookchem.com Its inhibition is a key therapeutic strategy for hormone-dependent conditions. lookchem.com Several derivatives of estr-4-ene-3,17-dione have been investigated as aromatase inhibitors.

Research has identified both competitive and irreversible (suicide) inhibitors of aromatase. Competitive inhibitors bind to the active site of the enzyme, preventing the natural substrate from binding. Irreversible inhibitors, on the other hand, bind to the enzyme and form a permanent covalent bond, leading to its inactivation. nih.gov

A notable example is 10-(2-propynyl)-estr-4-ene-3,17-dione (MDL 18,962), which acts as a mechanism-based irreversible inhibitor of aromatase. nih.gov Studies in cultured human foreskin fibroblasts have shown that MDL 18,962 exhibits a high binding affinity for the enzyme's active site and effectively competes with the substrate, androstenedione. nih.gov This leads to time- and concentration-dependent irreversible inactivation of aromatase. nih.gov Kinetic analysis revealed an apparent Ki of 2.75 nM for competitive inhibition and a Ki of 7.6 nM for irreversible inhibition. nih.gov

Similarly, 10β-hydroxyestr-4-ene-3,17-dione has been utilized as a competitive inhibitor in aromatase inhibition studies. lookchem.com Other compounds, such as atamestane (B1683762) (1-methylandrosta-1,4-diene-3,17-dione), also exhibit selective, competitive, and irreversible inhibition of aromatase. wikipedia.org Androsta-3,5-diene-7,17-dione is another compound that functions as a suicide substrate inhibitor, permanently binding to and inactivating aromatase.

The following table summarizes the inhibitory constants for selected aromatase inhibitors:

| Compound | Inhibition Type | Ki (Apparent) | IC50 | Cell Line/System |

| 10-(2-propynyl)-estr-4-ene-3,17-dione (MDL 18,962) | Competitive & Irreversible | 2.75 nM (competitive) | 4.0 - 8.6 nM | Cultured human foreskin fibroblasts |

| 10-(2-propynyl)-estr-4-ene-3,17-dione (MDL 18,962) | Irreversible | 7.6 nM (irreversible) | - | Cultured human foreskin fibroblasts |

| 10-propargylestr-4-ene-3,17-dione | Irreversible | 23 nM | - | Human placental aromatase |

| 10-(1-oxo-2-propynyl)-estr-4-ene-3,17-dione | Irreversible | 12 µM | - | Human placental aromatase |

| 3-deoxy steroidal olefin (3a) | Competitive | 50 nM | 225 nM | Human placental microsomes |

| Epoxide derivative (4a) | Competitive | 38 nM | 145 nM | Human placental microsomes |

| Androsta-3,5-diene-7,17-dione | Competitive | 0.058 - 45 µM | - | Aromatase |

This table is for illustrative purposes and summarizes data from various research findings. nih.govnih.govcore.ac.uk

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its inhibitory activity and for designing more potent inhibitors. nih.govacs.org For steroidal aromatase inhibitors, modifications to the steroid's A, B, C, and D rings can significantly impact their binding affinity and inhibitory mechanism. core.ac.uk

Studies have shown that the C-3 carbonyl group, while present in the natural substrate androstenedione, is not essential for anti-aromatase activity. core.ac.ukacs.org In fact, 3-deoxy derivatives of androstenedione have been found to be potent competitive inhibitors. core.ac.ukacs.org However, the planarity of the A and B rings and the structure of the D-ring are critical for effective binding to the aromatase active site. core.ac.uk The 17-carbonyl function appears to be necessary for the effective binding of 3-deoxy steroids. acs.org

The addition of different substituents at various positions on the steroid nucleus has been explored to enhance inhibitory potency. For example, 10-propargylestr-4-ene-3,17-dione is a powerful competitive inhibitor. researchgate.net The development of novel steroidal compounds through a structure-guided approach has led to the identification of potent aromatase inhibitors with antiproliferative activities against breast cancer cells. nih.gov

Modulation of Hydroxysteroid Dehydrogenase Activity

This compound and structurally related steroids have been investigated for their ability to modulate the activity of hydroxysteroid dehydrogenases (HSDs), a family of enzymes crucial for the synthesis and metabolism of active steroid hormones. mdpi.com These enzymes catalyze the conversion between 17-keto and 17β-hydroxy steroids. tandfonline.com For instance, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a key enzyme that converts the weak estrogen, estrone, into the highly potent estradiol, playing a significant role in estrogen-sensitive diseases. tandfonline.comd-nb.info

Inhibition studies on enzymes that are structurally very similar to the substrate have provided insights into structure-activity relationships. For example, 4-estrene-3,17-dione, an isomer of this compound, was one of the first steroids demonstrated to inhibit 17β-HSD type 3 (17β-HSD3) activity in canine testicular microsomes. researchgate.net These early studies suggested that a non-aromatic A-ring and a carbonyl group at the C17 position were important features for inhibition. researchgate.net 17β-HSD3 is the enzyme responsible for converting androstenedione into the active androgen, testosterone. mdpi.com

Further research into HSD inhibitors has led to the development of various steroidal compounds. The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the inhibitory activity of a related compound against different HSD isoforms.

| Compound | Target Enzyme | System | IC₅₀ (µM) |

| Compound 6 (an N-butyl, N-methyl-d-homo-lactone derivative) | 17β-HSD3 | Whole LNCaP cells overexpressing 17β-HSD3 | 0.10 |

| Compound 6 (an N-butyl, N-methyl-d-homo-lactone derivative) | 17β-HSD3 | Homogenized rat testes | 0.11 |

Table 1: Inhibitory activity of a steroidal derivative against 17β-hydroxysteroid dehydrogenase type 3. Data sourced from mdpi.com.

Inhibition of Steroid Sulfatase by Estrane-Based Compounds

Steroid sulfatase (STS) is another critical enzyme in the biosynthesis of active estrogens. d-nb.info It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S), into their active forms, like estrone (E1). d-nb.infomdpi.com The estrone produced can then be converted to the potent estrogen estradiol by 17β-HSD1. mdpi.com In some cancerous tissues, the sulfatase pathway is considered a predominant source of local estrogen production. d-nb.info Consequently, the inhibition of STS is a significant therapeutic strategy for hormone-dependent cancers. mdpi.com

The development of STS inhibitors has largely focused on estrane-based compounds, which mimic the natural substrate, E1S. mdpi.com A key breakthrough in this area was the creation of estrone-3-O-sulfamate (EMATE), a potent irreversible inhibitor. mdpi.com This compound and its derivatives are designed to compete with E1S for the enzyme's active site while remaining metabolically stable. mdpi.com The aryl sulfamate (B1201201) ester group is recognized as the active pharmacophore required for potent STS inhibition. mdpi.com

While direct inhibitory data for this compound on STS is not extensively documented, its estrane (B1239764) skeleton is the foundational structure for many potent inhibitors. Modifications to this core structure are central to the design of new STS-inhibiting drugs.

Cellular and Molecular Effects in Biological Systems

Impact on Gene Expression and Transcription (e.g., Oncogenic miR-21)

Steroidal compounds like this compound can exert profound effects on cellular processes by modulating gene expression. One potential pathway is through their conversion to active estrogens, which then bind to estrogen receptors (ERs). nih.gov ERs are transcription factors that, upon binding to estrogen, can regulate the expression of a wide array of genes, including microRNAs (miRNAs). nih.govfrontiersin.org

MicroRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. genecards.org The oncogenic microRNA-21 (miR-21) is of particular interest as its expression is often upregulated in various cancers and is linked to cell proliferation and apoptosis. genecards.orgmedrxiv.org Studies have shown that the regulatory region of the miR-21 gene contains binding sites for Estrogen Receptor 1 (ESR1), suggesting a direct link between estrogen signaling and miR-21 expression. frontiersin.org

In vitro experiments have demonstrated that modulating miR-21 levels can have significant effects. For example, in 3T3-L1 adipocytes, treatment with a miR-21 mimic affected the mRNA expression of genes associated with adipogenesis, thermogenesis, and browning. medrxiv.org While estradiol treatment in a human T-cell line did not result in a significant change in miR-21 levels, the established link between ESR1 and the miR-21 gene points to a potential regulatory mechanism in other cell types. frontiersin.org The metabolism of this compound into active estrogens could therefore indirectly influence the expression of miR-21 and other estrogen-regulated genes, impacting cellular function.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

The influence of estrane-based steroids on cell fate, particularly proliferation and apoptosis, is a critical area of investigation, especially in the context of hormone-dependent cancers. The biological effects are often cell-line specific and depend on the expression of hormone receptors like the estrogen receptor (ER) and androgen receptor (AR). researchgate.net

Metabolites of steroidal compounds can significantly impact cell viability. For instance, studies on exemestane, a steroidal aromatase inhibitor, and its metabolites have shown potent anti-proliferative effects in ER-positive, aromatase-overexpressing breast cancer cells (MCF-7aro). These compounds were found to reduce cell viability in a dose- and time-dependent manner. researchgate.net The mechanism often involves cell cycle arrest and the induction of apoptosis. researchgate.net Similarly, other novel steroidal derivatives have demonstrated cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231), inducing apoptosis as evidenced by an increase in the subG1 cell population and PARP cleavage. scielo.br

The binding of estrogens to their receptors is known to increase cell proliferation in hormone-sensitive tissues. nih.gov Conversely, certain estrogen metabolites, such as catechol estrogens, can induce apoptosis. nih.gov The ultimate effect of a compound like this compound on a specific cell line would depend on its metabolic conversion, the receptor status of the cells, and the downstream signaling pathways activated.

| Compound | Cell Line | Effect | IC₅₀ (µM) |

| 17-βHE (Exemestane metabolite) | MCF-7aro | Reduction in cell viability | 0.25 |

| Exemestane | MCF-7aro | Reduction in cell viability | 0.90 |

| Compound 5d (spirooxiranandrosta-1,4-diene-3,17-dione) | MCF-7aro | Decrease in cell viability | 0.73 |

| Compound 5e (epoxy-6-methylenandrost-4-ene-3,17-dione) | MCF-7aro | Decrease in cell viability | 1.18 |

| Compound 7 (17α-p-methoxybenzoyloxyestra-4-en-3-one) | MDA-MB-231 | 71% growth inhibition | N/A (at 30 µM) |

Table 2: Antiproliferative effects of various steroidal compounds on breast cancer cell lines. Data sourced from researchgate.netscielo.br.

Molecular Docking and Computational Studies of Enzyme/Receptor Affinity

Molecular docking and other computational methods are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological target at an atomic level. mdpi.com These in silico techniques predict the preferred orientation of a molecule when bound to a receptor or enzyme active site and estimate the strength of the interaction, often expressed as a binding energy score. jmbfs.org

Such studies have been crucial in the development of inhibitors for steroidogenic enzymes like aromatase and 17β-HSD. mdpi.comjmbfs.org For example, docking studies of potential aromatase inhibitors are performed using the enzyme's crystal structure (e.g., PDB code: 3S79) to understand how the ligands fit into the binding pocket. mdpi.com Similarly, docking simulations with 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) have identified key amino acid residues, such as Ser142, Tyr155, and His221, that are critical for ligand interaction. jmbfs.org

Molecular docking can guide the synthesis of more potent and selective inhibitors by revealing key structural features required for high-affinity binding. mdpi.com Computational simulations have been carried out for numerous steroidal ligands, providing insights that correlate with their observed biological activity. mdpi.com For instance, molecular docking studies have indicated a high affinity for the active site of certain enzymes for derivatives of this compound.

| Target Enzyme | Key Active Site Residues | Example Ligand | Predicted Binding Energy (kcal/mol) |

| Aromatase (CYP19A1) | Arg115, Thr310, Val370 | Phytoestrogen Compound 43 | N/A |

| 17β-HSD1 (HSD17B1) | Ser142, Tyr155, His221 | Phytoestrogen Compound 35 | -8.5 |

| 17β-HSD1 (HSD17B1) | Ser142, Tyr155 | Phytoestrogen Compound 33 | -7.6 |

Table 3: Examples of molecular docking studies on key steroidogenic enzymes. Data sourced from jmbfs.org.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Isolation and Quantification

Chromatography is indispensable for the separation and purification of Estr-5(10)-ene-3,17-dione from reaction mixtures or biological samples. High-resolution techniques are essential for isolating the target compound from structurally similar steroids and other interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the detection and identification of this compound, particularly within complex biological matrices such as urine. In doping control and metabolic studies, GC-MS provides the necessary sensitivity and specificity to identify metabolites of synthetic steroids. The technique separates compounds based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) is observed at m/z 272, corresponding to its molecular weight. nih.gov Other significant fragments are crucial for positive identification. nih.gov

Table 1: Key Mass Spectrometry Fragments for this compound

| Fragment Type | Mass-to-Charge Ratio (m/z) |

|---|---|

| Molecular Ion | 272 |

| Second Highest Peak | 215 |

| Third Highest Peak | 97 |

This data is interactive and can be sorted by column.

This fragmentation data allows researchers to confidently identify this compound even at low concentrations in intricate samples like those used in anti-doping analysis or studies of steroid metabolism. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of non-volatile steroids like this compound. This method is particularly valuable for verifying the purity of synthesized standards and for isolating the compound from reaction byproducts.

In a typical HPLC setup for steroid analysis, a reversed-phase column (such as a C18 column) is used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water. Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in this compound absorb UV light. By comparing the retention time of a peak in a sample to that of a certified reference standard, the compound can be identified. The area under the peak is proportional to its concentration, allowing for accurate quantification and the determination of purity, often expressed as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including steroids like this compound. It provides detailed information about the carbon-hydrogen framework and the three-dimensional arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of each hydrogen atom in a molecule. For a complex steroid structure, the ¹H NMR spectrum often shows a crowded region of overlapping signals from the methylene (B1212753) and methine protons of the steroid core. nih.gov However, specific protons, such as those adjacent to ketone groups, can exhibit distinct chemical shifts.

In the context of this compound, ¹H NMR has been noted as the most effective method for monitoring the progress of chemical reactions, such as epoxidation. Researchers can track the disappearance of signals corresponding to the starting material and the appearance of new signals from the product, allowing for real-time assessment of the reaction's success and the detection of any intermediates or byproducts.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. For this compound, a ¹³C NMR spectrum would show 18 distinct signals, one for each carbon atom in its unique environment. The chemical shifts of the carbonyl carbons (C3 and C17) would be found significantly downfield (typically >200 ppm), providing clear evidence of the dione (B5365651) functionality. The olefinic carbons of the C5-C10 double bond would also have characteristic shifts in the 120-140 ppm range. This technique is invaluable for confirming the carbon skeleton of the molecule and for studying conformational changes that affect the electronic environment of the carbon atoms.

Due to the complexity and signal overlap in the one-dimensional NMR spectra of steroids, two-dimensional (2D) NMR techniques are essential for complete and unambiguous structural assignment. nih.govrsc.org These experiments correlate signals from different nuclei, allowing chemists to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton-proton connectivity throughout the steroid rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning the resonances of the carbon skeleton. nih.gov

Together, these 2D NMR methods provide a comprehensive map of the molecular structure of this compound, enabling its definitive characterization in research. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule, such as this compound. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its chemical bonds. The molecular structure of this compound, featuring two ketone (C=O) groups and a carbon-carbon double bond (C=C) within its steroidal framework, gives rise to characteristic absorption bands in the IR spectrum. These bands are instrumental in confirming the presence of these key functional groups and verifying the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used method for obtaining high-quality infrared spectra. In the analysis of this compound, FTIR is employed to confirm the presence of its defining carbonyl and alkene functionalities. The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the C=O bonds in the five-membered D-ring and six-membered A-ring ketones. Additionally, the stretching vibration of the C=C bond at the 5(10) position is a key diagnostic peak.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretching | 1700 - 1750 |

| Alkene (C=C) | Stretching | 1600 - 1680 |

| Alkane (C-H) | Stretching | 2850 - 3000 |

Note: Expected wavenumber ranges are general values for the specified functional groups and may vary slightly in the actual spectrum of this compound due to its specific molecular environment.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering a significant advantage for analyzing solid or liquid samples with minimal preparation. mdpi.com For a compound like this compound, which is a solid at room temperature, ATR-IR is a particularly useful and efficient method. usbio.netwiley.com The technique involves pressing the sample against a high-refractive-index crystal, known as an internal reflection element (IRE). mdpi.com The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. mdpi.com

This method is non-destructive and requires only a small amount of the sample. wiley.com The quality of the resulting spectrum depends on achieving good contact between the sample and the IRE. mdpi.com Spectral data for this compound using an ATR-Neat technique has been documented, providing a valuable reference for forensic and quality control applications. nih.gov The resulting ATR-IR spectrum is generally comparable to a traditional transmission FTIR spectrum, clearly showing the characteristic absorption bands for the ketone and alkene functional groups.

Derivatization Methodologies for Enhanced Analytical Performance

In many analytical contexts, particularly those involving gas chromatography (GC) and mass spectrometry (MS), direct analysis of steroid hormones like this compound can be challenging due to their low volatility and thermal instability. Chemical derivatization is a strategy employed to convert the analyte into a more suitable form for analysis, thereby improving its chromatographic behavior and detection characteristics. elsevierpure.comresearchgate.net This process involves chemically modifying the functional groups of the steroid, in this case, the two ketone groups.

Silylation Procedures with Various Silylating Agents and Catalysts

Silylation is the most common derivatization technique for steroids containing hydroxyl or keto groups. nih.gov This reaction replaces the active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group. For ketosteroids like this compound, silylation proceeds via enolization of the ketone to form a silyl (B83357) enol ether. This transformation significantly increases the volatility and thermal stability of the compound, making it amenable to GC analysis. nih.govtheses.cz

A variety of silylating agents are available, each with different reactivity. The choice of reagent depends on the specific steroid and the desired extent of derivatization. For ketosteroids, potent reagents are often required to effectively derivatize the sterically hindered keto groups.

Common Silylating Agents and Catalysts:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent frequently used for steroids. theses.czresearchgate.net

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another widely used and potent reagent, known for producing stable derivatives suitable for GC-MS analysis. nih.govtheses.czmdpi.com

Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with silylating agents like BSTFA or MSTFA. researchgate.net TMCS increases the reactivity of the main agent, promoting higher derivatization yields, especially for sterically hindered groups. researchgate.net

Ammonium Iodide (NH₄I) and Dithiothreitol (DTT): This combination, used with MSTFA, is a powerful catalytic system that facilitates the silylation of enol groups, leading to an increased intensity of the molecular ion in mass spectrometry. nih.gov

Table 2: Silylating Agents and Catalysts for Steroid Derivatization

| Reagent/Catalyst | Abbreviation | Role | Common Use |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylating Agent | Derivatization of hydroxyl and keto groups theses.czresearchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylating Agent | Potent reagent for hydroxyl and keto groups nih.govmdpi.com |

| Trimethylchlorosilane | TMCS | Catalyst | Enhances reactivity of BSTFA and MSTFA researchgate.net |

| Ammonium Iodide | NH₄I | Catalyst | Used with MSTFA to enhance molecular ion intensity nih.gov |

Optimization of Derivatization Reaction Conditions (Temperature, Time, Solvent)

The efficiency and completeness of the silylation reaction are critically dependent on the reaction conditions. Optimization of these parameters is essential to ensure reproducible and quantitative derivatization, which is crucial for accurate analysis.

Temperature: The reaction temperature significantly influences the rate of derivatization. For many steroid silylation procedures, elevated temperatures, often between 60°C and 80°C, are employed to ensure the reaction goes to completion. researchgate.net For instance, one study found that thermostating at 80°C was optimal for preparing TMS derivatives of various steroids. nih.gov However, excessively high temperatures (e.g., above 75°C) can sometimes lead to the degradation of certain sensitive steroids, necessitating careful control. theses.cz

Time: The duration of the reaction must be sufficient to allow for complete conversion of the analyte to its derivative. Reaction times can vary from a few minutes to over an hour. nih.govresearchgate.net Research has shown that for some procedures, a reaction time of 10 minutes at 80°C is sufficient for complete derivatization, while other methods may require 30 to 45 minutes. nih.govresearchgate.net

Solvent: The choice of solvent can affect the solubility of the steroid and the reactivity of the silylating agent. Aprotic solvents are required for silylation reactions. researchgate.net Pyridine is a common solvent as it can also act as a catalyst by accepting the HCl produced when using chlorosilane reagents. theses.czresearchgate.net Other common solvents include acetonitrile and toluene. theses.czresearchgate.net The volume of the derivatization reagent and solvent is also a factor; while a sufficient volume is needed, an excessive amount can dilute the sample and reduce sensitivity. mdpi.com

Table 3: Example of Optimized Silylation Conditions for Steroids

| Parameter | Condition | Rationale / Finding | Source |

|---|---|---|---|

| Temperature | 80 °C | Provided the highest analyte responses without causing degradation of SPE cartridge materials. | nih.gov |

| Time | 10 minutes | Sufficient for the complete preparation of TMS derivatives at 80°C. | nih.gov |

| Reagent | MSTFA/NH₄I/DTT | Allows for the silylation of even enol groups, resulting in higher analytical sensitivity. | nih.gov |

| Solvent | Pyridine | Commonly used solvent that can also act as a catalyst in the reaction. | theses.czresearchgate.net |

Impact of Derivatization on Detection Sensitivity and Specificity

The primary goal of derivatization is to enhance analytical performance. By converting this compound into its silyl enol ether derivative, both detection sensitivity and specificity are significantly improved, particularly in GC-MS and LC-MS/MS analyses. elsevierpure.comresearchgate.net

Impact on Sensitivity: Derivatization enhances sensitivity in several ways. For GC-MS, the increased volatility and thermal stability of the TMS derivative lead to sharper chromatographic peaks and reduced analyte degradation in the injector and column, resulting in stronger signals. mdpi.com For LC-MS, while less common, derivatization can be used to tag the steroid with a moiety that has a high proton affinity or is permanently charged, which dramatically improves ionization efficiency in electrospray ionization (ESI). elsevierpure.comresearchgate.net Studies have shown that derivatized steroids can provide a 10 to 15 times higher ESI response compared to their underivatized counterparts. researchgate.net This leads to significantly lower limits of detection (LOD) and quantification (LOQ). researchgate.net

Impact on Specificity: Derivatization improves specificity in mass spectrometry by directing the fragmentation of the molecule. The TMS derivatives of steroids often produce characteristic high-mass fragment ions and an abundant molecular ion peak. nih.govresearchgate.net This predictable fragmentation pattern is highly specific to the derivatized compound, which aids in its unambiguous identification, especially in complex biological matrices. The use of selected reaction monitoring (SRM) in MS/MS analysis of these specific fragments further increases specificity and reduces background noise, allowing for more reliable quantification at trace levels. researchgate.net

Comparative Biochemical and Synthetic Investigations of Estr 5 10 Ene 3,17 Dione

Comparative Analysis with Structurally Similar Steroids

The location of the carbon-carbon double bond in the steroid nucleus is a critical determinant of its chemical and biological properties. Estr-5(10)-ene-3,17-dione's Δ⁵⁽¹⁰⁾ double bond confers distinct characteristics compared to its isomers and other related steroids.

Structural and Reactivity Distinctions from Androst-4-ene-3,17-dione (Δ⁴-Androstenedione)

Androst-4-ene-3,17-dione, commonly known as Δ⁴-androstenedione, is a well-known androgen and a direct precursor to testosterone (B1683101) and estrone (B1671321). wikipedia.org The primary structural difference between it and this compound lies in the position of the double bond within the A-ring.